Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate
Description
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is an organic ester derivative featuring a substituted phenyl ring (3-chloro-5-fluoro) linked to a 4-oxobutanoate backbone. This compound is structurally analogous to non-steroidal anti-inflammatory drug (NSAID) precursors like fenbufen derivatives, where the phenyl ring substituents and ester group influence pharmacological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZOMWINUNBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254313 | |
| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-89-7 | |
| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-chloro-5-fluorobenzaldehyde or 3-chloro-5-fluorophenyl derivatives : These serve as the aromatic precursors.
- Ethyl acetoacetate or ethyl 4-chloroacetoacetate : Common keto-ester substrates for chain extension.
- Catalysts and reagents : Biocatalysts such as keto reductase and glucose dehydrogenase, NADPH as a cofactor, and glucose as a hydrogen donor are used in enzymatic asymmetric reductions for related compounds.
Enzymatic Asymmetric Reduction (Analogous Method)
A patented method for preparing ethyl 4-chloro-3-hydroxybutanoate, a structurally related compound, involves an enzymatic asymmetric reduction of 4-chloroacetyl acetoacetate using a biocatalytic system comprising keto reductase, glucose dehydrogenase, and NADPH with glucose as a hydrogen donor. This method achieves high selectivity and yield under mild conditions:
| Parameter | Range/Value |
|---|---|
| Solvent | Ethyl acetate and purified water or ethylene dichloride |
| pH Buffer | Hydrophosphate buffer (0.04–0.08 mol/L) |
| Substrate concentration | 8–15 g/mL |
| Biocatalyst loading | 3–8% (keto reductase and glucose dehydrogenase, ratio 2:3) |
| NADPH loading | 0.1–0.3% |
| Reaction temperature | 28–33 °C |
| Reaction time | 6–10 hours |
| pH during reaction | 6.0–7.5 |
This enzymatic approach is notable for its operational simplicity, mild reaction conditions, and high stereoselectivity, which could be adapted for the preparation of Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate by modifying the aromatic substrate accordingly.
Chemical Synthesis Route
A plausible chemical synthesis route involves:
- Friedel-Crafts Acylation : Introduction of the keto group onto the aromatic ring using an acyl chloride derivative of ethyl 4-oxobutanoate or related acylating agents.
- Halogenation : Selective chlorination and fluorination of the aromatic ring, often achieved via electrophilic aromatic substitution or by using pre-halogenated aromatic precursors.
- Esterification : Formation of the ethyl ester group through reaction of the corresponding acid or acid chloride with ethanol under acidic or basic catalysis.
This route requires careful control of reaction conditions to avoid over-halogenation or side reactions.
Alternative Synthetic Approaches
- Cross-Coupling Reactions : Suzuki or Heck coupling reactions can be employed to attach the substituted phenyl ring to a keto-ester side chain, using appropriate boronic acids or halides.
- Selective Oxidation : Introduction of the keto group at the 4-position can be achieved by selective oxidation of the corresponding hydroxy or alkyl intermediates.
Comparative Data Table of Preparation Parameters (Based on Related Compounds)
Research Findings and Notes
- The enzymatic method offers a green chemistry approach with reduced hazardous waste and high enantioselectivity, which is advantageous for pharmaceutical intermediates.
- Chemical methods provide flexibility in substrate scope but may require harsher conditions and generate more by-products.
- The presence of both chloro and fluoro substituents on the aromatic ring demands selective halogenation strategies or the use of pre-halogenated starting materials to avoid undesired substitution patterns.
- Optimization of pH, temperature, and catalyst loading is critical for maximizing yield and purity, especially in enzymatic processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(3-chloro-5-fluorophenyl)-4-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as ethyl 4-(3-amino-5-fluorophenyl)-4-oxobutanoate.
Scientific Research Applications
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(4′-Fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5bbyp)
- Structure : Contains a biphenyl core with 4′-fluoro and 2′-methyl substituents.
- Synthesis : Prepared via Suzuki coupling using PdCl₂ catalysis at 70–75°C, yielding a mixture of methyl and ethyl esters purified via HPLC .
- Key Properties: Demonstrated COX-2 inhibitory activity in pharmacological screens. The biphenyl system enhances π-π stacking interactions with enzyme active sites compared to monosubstituted phenyl derivatives.
- Differentiation: The biphenyl moiety in 5bbyp introduces steric bulk and electronic effects distinct from the monosubstituted 3-chloro-5-fluorophenyl group in the target compound.
Ethyl 2-Bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl]-4-oxobutanoate HBr Salt
- Structure : Features a pyridine-hydrazine hybrid system with bromine and halogens (e.g., Cl) on the pyridine ring.
- Synthesis: Derived from ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate via HBr treatment .
- Key Properties : Acts as a pesticide intermediate; the pyridine ring enhances stability against hydrolysis.
Ethyl 4-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
- Structure : Pyridine ring with 2,6-dichloro and 5-fluoro substituents; oxo group at position 3.
- Key Properties : Commercial availability (6 suppliers) suggests industrial relevance, likely in agrochemicals due to pyridine’s stability .
- Differentiation: The 3-oxobutanoate configuration and pyridine ring reduce conformational flexibility compared to the 4-oxobutanoate and phenyl system in the target compound.
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-oxobutanoate (ECB)
- Structure : 5-chloro-2-methoxyphenyl substituent with a methoxy group.
- Key Properties: Soluble in water and ethanol; used in organic synthesis and catalysis studies .
- Differentiation : The methoxy group enhances electron-donating effects and solubility, whereas the 3-chloro-5-fluoro substituents in the target compound are electron-withdrawing, altering reactivity and bioavailability.
Ethyl 4-(2-Bromo-4-fluorophenyl)-3-oxobutanoate
- Structure : Bromine and fluorine substituents at positions 2 and 4 of the phenyl ring; oxo group at position 3.
- Differentiation : The 3-oxo configuration and bromine substituent differentiate it from the 4-oxo and chloro/fluoro substitution pattern in the target compound.
Structural and Functional Analysis Table
Research Findings and Implications
- Steric Considerations: Biphenyl derivatives (e.g., 5bbyp) exhibit greater steric bulk, which may hinder diffusion across biological membranes compared to monosubstituted phenyl systems .
Biological Activity
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is a synthetic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and the implications of its structural characteristics on its pharmacological properties.
Chemical Structure and Properties
This compound has the molecular formula C12H12ClFNO3 and a molecular weight of approximately 258.67 g/mol. It typically appears as a white to light yellow powder, soluble in organic solvents like ethanol and acetone, but showing low solubility in water. The presence of both chlorine and fluorine atoms on the phenyl ring contributes to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound generally involves condensation reactions between appropriate precursors. Key steps include:
- Formation of the carbonyl compound : Reacting ethyl acetoacetate with 3-chloro-5-fluorobenzaldehyde.
- Cyclization : Following nucleophilic attack and subsequent elimination reactions to form the final ester product.
This synthetic route allows for modifications that may enhance biological activity or yield derivatives with novel properties.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's structural features may facilitate interactions with microbial enzymes, potentially inhibiting their function. While specific data on its antimicrobial efficacy is limited, similar compounds have shown promising results in inhibiting bacterial growth.
Interaction Studies
Research indicates that this compound may bind to various biological targets, influencing enzymatic pathways. For instance, compounds with similar halogenated structures have been reported to interact with enzymes involved in metabolic processes, leading to altered biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other halogenated compounds. The following table summarizes these comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(2-chloro-5-fluorophenyl)-4-oxobutanoate | Similar halogenated phenyl group | Different positioning of chlorine |
| Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate | Different carbon skeleton | Variations in biological activity reported |
| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Lacks fluorine substitution | Potentially different reactivity profiles |
The unique combination of chlorine and fluorine in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research indicates a trend towards exploring halogenated compounds for their therapeutic potentials:
- Inhibition of Enzymatic Activity : Research on structurally related compounds has shown that halogen substitutions can significantly impact enzyme binding affinities and inhibition rates. For example, certain chlorinated derivatives have demonstrated enhanced inhibitory effects against enzymes like ferrochelatase (FECH), which is critical in heme synthesis .
- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of similar compounds, suggesting that modifications in the aromatic ring can lead to significant changes in biological responses, including cytokine modulation and pain relief mechanisms .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions. A common approach is Friedel-Crafts acylation using succinoyl chloride and a substituted benzene derivative, followed by esterification. For example:
- Step 1 : Acylation of 3-chloro-5-fluorobenzene with succinoyl chloride in the presence of AlCl₃ to form the keto-acid intermediate.
- Step 2 : Esterification with ethanol using sulfuric acid as a catalyst under reflux, achieving yields up to 82% .
Alternative methods include solution-phase parallel synthesis , which allows high-throughput optimization of reaction parameters like solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (e.g., Cs₂CO₃ for alkylation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for -OCH₂CH₃) and ketone moiety (δ ~208 ppm for C=O) .
- HRMS : Validates molecular weight (C₁₂H₁₁ClFO₃, theoretical 271.04 g/mol) .
- IR Spectroscopy : Identifies carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .
X-ray crystallography may resolve structural ambiguities, particularly for stereoisomers or polymorphs .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Test inhibition of NF-κB or AP-1 via luciferase reporter assays, with IC₅₀ values <10 µM observed in structurally related compounds .
- Anti-inflammatory Activity : Measure IL-2 and IL-8 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound derivatives?
- Asymmetric Catalysis : Employ chiral catalysts like (R)-BINAP-Ru complexes for ketone reductions, achieving enantiomeric excess (ee) >90% .
- Biocatalysis : Use engineered E. coli co-expressing carbonyl reductase and glucose dehydrogenase for stereoselective reductions .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) effectively separates enantiomers .
Q. How should contradictory biological activity data be addressed?
Discrepancies often arise from assay conditions or structural analogs. For example:
- Case Study : A derivative showed potent NF-κB inhibition (IC₅₀ = 2 µM) in HEK293 cells but was inactive in RAW264.7 macrophages. This suggests cell-type-specific uptake or metabolism .
- Resolution : Conduct comparative studies with standardized protocols (e.g., ATP levels, incubation time) and validate via orthogonal assays (e.g., Western blot for p65 phosphorylation) .
Q. What computational tools aid in predicting structure-activity relationships (SAR)?
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 or tyrosinase. Substituent effects (e.g., electron-withdrawing Cl/F groups) enhance affinity by 1.5–2 kcal/mol .
- QSAR Models : Use MOE or RDKit to correlate logP values (e.g., 2.8–3.5) with membrane permeability and IC₅₀ trends .
Q. How do halogen substitutions (Cl/F) influence reactivity and bioactivity?
- Electrophilic Reactivity : Fluorine increases electrophilicity at the para position, accelerating nucleophilic aromatic substitutions (e.g., SNAr with amines) .
- Bioactivity Impact : Chlorine enhances lipophilicity (clogP +0.5), improving blood-brain barrier penetration in neuroactive analogs . Dual Cl/F substitution reduces metabolic degradation (t₁/₂ increased by ~40% in microsomal assays) .
Key Considerations for Researchers
- Toxicity Profiling : Screen for hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) .
- Scale-up Challenges : Optimize catalyst recycling (e.g., immobilized AlCl₃ on silica) for industrial translation .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
